(2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine
CAS No.:
Cat. No.: VC20406948
Molecular Formula: C11H19NO
Molecular Weight: 181.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO |
|---|---|
| Molecular Weight | 181.27 g/mol |
| IUPAC Name | 2-methyl-N-[(5-methylfuran-2-yl)methyl]butan-2-amine |
| Standard InChI | InChI=1S/C11H19NO/c1-5-11(3,4)12-8-10-7-6-9(2)13-10/h6-7,12H,5,8H2,1-4H3 |
| Standard InChI Key | HPZUUIOBKHXXNX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)NCC1=CC=C(O1)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Configuration
The systematic IUPAC name for this compound is 2-methyl-N-[(5-methylfuran-2-yl)methyl]butan-2-amine, reflecting its branched aliphatic chain and furan-derived aromatic group. The tertiary amine center is bonded to a 2-methylbutan-2-yl group and a 5-methylfuran-2-ylmethyl moiety, creating a sterically hindered environment that influences its reactivity.
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO |
| Molecular Weight | 181.27 g/mol |
| IUPAC Name | 2-methyl-N-[(5-methylfuran-2-yl)methyl]butan-2-amine |
| Canonical SMILES | CCC(C)(C)NCC1=CC=C(O1)C |
| InChI Key | HPZUUIOBKHXXNX-UHFFFAOYSA-N |
The stereoelectronic properties of the furan ring, with its oxygen heteroatom and conjugated π-system, enable hydrogen bonding and π-π stacking interactions, which are critical for its potential biological activity.
Synthesis and Industrial Production
Reductive Amination Methodology
The primary synthesis route involves reductive amination between 2-methylbutan-2-amine and 5-methylfuran-2-carbaldehyde. Sodium cyanoborohydride (NaBH₃CN) is employed as a selective reducing agent in methanol or ethanol under mild acidic conditions (pH 4–6). This method achieves yields of 65–75% with high purity, minimizing by-products like imine oligomers.
Reaction Scheme:
$$ \text{2-Methylbutan-2-amine} + \text{5-Methylfuran-2-carbaldehyde} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{(2-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine} $$
Industrial-Scale Optimization
For large-scale production, industrial protocols utilize:
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Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (2–3 atm) to enhance reaction rates.
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Solvent Systems: Toluene or ethyl acetate for improved solubility and easier product isolation.
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Continuous-Flow Reactors: To maintain consistent temperature and pressure, reducing batch variability.
Physicochemical Properties
Spectral Characteristics
Hypothetical spectroscopic data, inferred from analogous compounds, include:
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¹H NMR (CDCl₃): δ 1.05 (s, 6H, C(CH₃)₂), 2.20 (s, 3H, Ar-CH₃), 3.40 (s, 2H, N-CH₂), 6.10–6.30 (m, 2H, furan-H).
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C furan), 1250 cm⁻¹ (C-O-C).
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. It is stable under inert atmospheres but may degrade via oxidation of the furan ring under prolonged exposure to light or oxygen.
Applications in Organic Synthesis
Intermediate for Heterocyclic Systems
The compound serves as a precursor for synthesizing:
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Pyrrole Derivatives: Via cyclization with β-keto esters.
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Quinoline Analogues: Through Skraup-type reactions.
Table 2: Representative Reactions and Products
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Cyclocondensation | Acetylacetone, H₂SO₄ | 2-Acetylpyrrole derivatives |
| Friedel-Crafts Alkylation | PhCOCl, AlCl₃ | Aryl ketone-functionalized amines |
These transformations underscore its utility in constructing nitrogen-containing heterocycles, prevalent in pharmaceuticals.
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